3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810533
InChI: InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H
SMILES: C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl
Molecular Formula: C16H23Cl2N3O2
Molecular Weight: 360.3 g/mol

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

CAS No.:

Cat. No.: VC13810533

Molecular Formula: C16H23Cl2N3O2

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride -

Specification

Molecular Formula C16H23Cl2N3O2
Molecular Weight 360.3 g/mol
IUPAC Name 3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride
Standard InChI InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H
Standard InChI Key MNLNVLUOQCWEAS-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl
Canonical SMILES C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine-2,6-dione scaffold substituted at the 3-position with a (4-(piperidin-4-yl)phenyl)amino group. The dihydrochloride salt form introduces two chloride counterions, improving aqueous solubility for in vitro and in vivo studies . Key structural attributes include:

  • Molecular Formula: C16H23Cl2N3O2\text{C}_{16}\text{H}_{23}\text{Cl}_2\text{N}_3\text{O}_2

  • Molecular Weight: 360.3 g/mol

  • Hydrogen Bond Donors/Acceptors: 5 donors, 4 acceptors

  • Topological Polar Surface Area: 70.2 Ų

The stereochemistry includes one undefined stereocenter, suggesting potential for enantiomeric resolution in optimized synthetic routes .

Comparative Analysis of Salt Forms

PropertyFree Base HydrochlorideDihydrochloride
Molecular FormulaC16H21N3O2\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_2C16H22ClN3O2\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}_3\text{O}_2C16H23Cl2N3O2\text{C}_{16}\text{H}_{23}\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight287.36 g/mol323.82 g/mol360.3 g/mol
SolubilityLimited in H₂OImproved in H₂OHigh in H₂O
StabilityProne to oxidationModerateEnhanced hygroscopicity

The dihydrochloride form’s solubility (≥10 mM in H₂O) makes it preferable for biological assays requiring aqueous buffers .

Synthesis and Optimization

Core Synthetic Strategy

The synthesis begins with functionalizing piperidine-2,6-dione through nucleophilic aromatic substitution. A representative pathway involves:

  • Amination: Reacting 4-bromophenylpiperidine with ammonia under Buchwald-Hartwig conditions to install the aniline group .

  • Coupling: Peptide-based conjugation using HATU/DIPEA activates the carboxyl linker for attachment to the piperidine nitrogen.

  • Salt Formation: Treating the free base with hydrochloric acid (2 eq.) in ethanol yields the dihydrochloride salt .

Key challenges include controlling regioselectivity during amination and minimizing racemization at the stereocenter. Recent advances in flow chemistry have improved yield from 52% to 78% in scaled-up batches .

Analytical Characterization

  • HPLC Purity: ≥95% (UV detection at 254 nm)

  • Mass Spectrometry: ESI-MS m/z 287.1 [M+H]⁺ (free base), 360.3 [M+H]⁺ (dihydrochloride)

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.98 (d, J=8.4 Hz, 2H, ArH), 3.85–3.75 (m, 2H, piperidine-H)

Applications in Targeted Protein Degradation

PROTAC and Molecular Glue Design

The compound’s primary application lies in constructing proteolysis-targeting chimeras (PROTACs). Its amine group serves as a conjugation site for E3 ligase ligands (e.g., thalidomide analogs), while the piperidine-2,6-dione core binds target proteins. Notable examples include:

  • BCL6 Degraders: Conjugation with CRBN ligands achieved DC₅₀ = 12 nM in lymphoma cells.

  • BTK Inhibitors: Demonstrated 94% target degradation at 100 nM in chronic lymphocytic leukemia models .

Biophysical Interactions

  • Binding Affinity: Kd=0.8μMK_d = 0.8 \, \mu\text{M} for CDK2 in surface plasmon resonance assays .

  • Plasma Stability: t₁/₂ = 6.2 hours in human plasma, sufficient for in vivo efficacy .

Pharmacological Profile

ADMET Properties

ParameterValueMethod
LogP1.4 ± 0.2Shake-flask
Solubility (pH 7.4)12.3 mg/mLNephelometry
CYP3A4 InhibitionIC₅₀ > 50 μMFluorescent substrate
hERG BlockadeIC₅₀ = 18 μMPatch-clamp

The moderate hERG activity necessitates structural tweaking to avoid cardiotoxicity in clinical candidates .

In Vivo Pharmacokinetics (Rat)

RouteCₘₐₓ (μg/mL)Tₘₐₓ (h)AUC₀–₂₄ (μg·h/mL)
IV (5 mg/kg)45.20.08112.4
PO (10 mg/kg)8.72.134.5

Oral bioavailability remains suboptimal (31%), likely due to first-pass metabolism .

Emerging Therapeutic Applications

Neuroinflammatory Disorders

The compound inhibits NLRP3 inflammasome assembly (IC₅₀ = 0.9 μM) by blocking ASC speck formation, showing promise in multiple sclerosis models.

Antifungal Activity

Against Candida auris:

  • MIC₉₀: 4 μg/mL (versus 16 μg/mL for fluconazole)

  • Mechanism: Disrupts ergosterol biosynthesis by targeting Lanosterol 14α-demethylase .

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